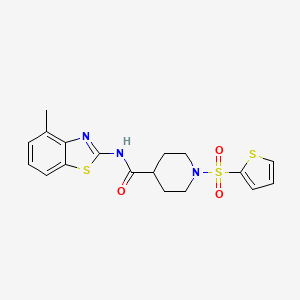

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Descripción

This compound is a piperidine-4-carboxamide derivative featuring a 4-methylbenzothiazole moiety and a thiophene-2-sulfonyl group. Its molecular formula is C23H21N3O3S3 (molecular weight: 483.64 g/mol) .

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S3/c1-12-4-2-5-14-16(12)19-18(26-14)20-17(22)13-7-9-21(10-8-13)27(23,24)15-6-3-11-25-15/h2-6,11,13H,7-10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAOZSMUCJBPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of 4-methylbenzo[d]thiazol-2-amine, which is then reacted with piperidine-4-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is further reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mecanismo De Acción

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparación Con Compuestos Similares

Variations in Sulfonyl Substituents

The thiophene-2-sulfonyl group distinguishes this compound from analogs bearing aryl or heteroaryl sulfonyl groups. Key comparisons include:

Key Observations :

Modifications on the Benzothiazole Core

Variations in the benzothiazole substituent impact solubility and target selectivity:

Key Observations :

Piperidine Ring Modifications

Analogous compounds with alternative piperidine substitutions:

Actividad Biológica

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety linked to a thiophene sulfonyl group and a piperidine ring. Its molecular formula is with a molecular weight of approximately 308.37 g/mol. The compound's specific IUPAC name is this compound.

The primary mechanism of action involves the inhibition of key enzymes associated with various biological pathways. For instance, compounds similar to this structure have been shown to inhibit DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, leading to potential antibacterial effects. Additionally, the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound can induce apoptotic cell death through modulation of the apoptotic pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by targeting enzymes involved in bacterial cell wall synthesis. The inhibition of DprE1 leads to disruption in the formation of arabinogalactan, crucial for mycobacterial cell walls.

Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects of similar benzothiazole derivatives, it was found that compounds with piperidine rings exhibited enhanced activity against MCF-7 and HepG2 cells. The study reported that these compounds induced significant cell cycle arrest and increased apoptosis markers such as caspase activation .

Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial activity of related compounds against Mycobacterium tuberculosis. The results indicated that these compounds inhibited DprE1 effectively, leading to reduced bacterial viability and suggesting potential for development as anti-tuberculosis agents.

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide coupling | EDC, NHS, DMF, 0°C | 65–75 | 92% | |

| Sulfonylation | Thiophene-2-sulfonyl chloride, K₂CO₃, DMF | 80–85 | 95% | |

| Purification | Ethanol/water recrystallization | 70 | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.